5-HT₃ Receptor Binding Affinity of 2-(Piperazin-1-yl)quinoline hydrochloride Compared to Quipazine Dimaleate
The binding affinity (Ki) of 2-(piperazin-1-yl)quinoline hydrochloride for the rat 5-HT₃ receptor, as measured by displacement of [³H]GR65630, is reported as 1.4 nM [1]. The dimaleate salt form of the same parent compound, Quipazine dimaleate, exhibits a Ki of 0.96 nM in a similar assay measuring displacement of [³H]LY278584 [2]. While both demonstrate high affinity, the 1.46-fold difference in Ki values, coupled with distinct solubility profiles, highlights the non-equivalence of these salt forms in experimental settings.
| Evidence Dimension | 5-HT₃ Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.4 nM |
| Comparator Or Baseline | Quipazine dimaleate: Ki = 0.96 nM |
| Quantified Difference | 1.46-fold difference (dimaleate is more potent) |
| Conditions | Rat cortical homogenate; radioligand: [³H]GR65630 (target compound) vs. [³H]LY278584 (comparator) |
Why This Matters
This difference is critical for experimental design; the hydrochloride salt may be preferred for applications requiring slightly lower 5-HT₃ potency, while the dimaleate offers maximal target engagement, and procurement decisions should be based on the specific required assay sensitivity.
- [1] Glennon, R. A., et al. (1986). 5-HT1 and 5-HT2 binding characteristics of some quipazine analogues. Journal of Medicinal Chemistry, 29(11), 2375-2380. View Source
- [2] BindingDB. (n.d.). BDBM50014407: 2-(piperazin-1-yl)quinoline (Quipazine). Affinity Data for 5-HT3 receptor. View Source
